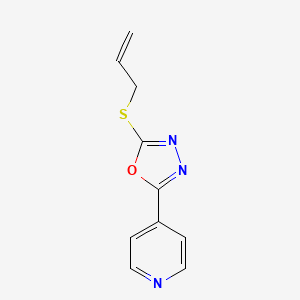

2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-prop-2-enylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-2-7-15-10-13-12-9(14-10)8-3-5-11-6-4-8/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCGNTOGQKEMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(O1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with allyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial activity against various pathogens. For example, compounds similar to 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | High |

| Similar derivatives | Candida albicans | Moderate to High |

Anticancer Activity

Compounds containing the oxadiazole ring have been investigated for their anticancer properties. For instance, studies indicate that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma. These compounds often function by targeting specific signaling pathways involved in cell proliferation and survival .

Table 2: Anticancer Efficacy of Oxadiazole Derivatives

| Compound Name | Cancer Type | Mechanism of Action |

|---|---|---|

| This compound | Glioblastoma | Induction of apoptosis |

| Similar derivatives | Various cancer types | Inhibition of cell cycle |

Angiogenesis Inhibition

Recent research has indicated that certain oxadiazole derivatives can act as inhibitors of angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2). The compound 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones has been shown to effectively inhibit angiogenesis in both in vitro and in vivo models . This property is particularly valuable for developing treatments for cancer and other diseases characterized by abnormal blood vessel growth.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of allylthiol with pyridine derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Substituent Effects at the 2-Position (Thioether Variants)

The 2-position of 1,3,4-oxadiazole derivatives is highly tunable, with substituents influencing solubility, stability, and bioactivity. Key comparisons include:

Allylthio vs. Methylthio

- Target Compound (Allylthio) :

Allylthio vs. Aromatic Thioethers

- 2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole ():

- Physical Properties : Melting point of 101°C (white solid) and 78.2% yield.

- Bioactivity : Demonstrated antifungal activity against Botrytis cinerea (EC₅₀ = 12.3 µg/mL), attributed to the electron-withdrawing fluorobenzyl group enhancing electrophilicity.

- Target Compound: The allylthio group may reduce antifungal potency compared to fluorobenzylthio due to weaker electron-withdrawing effects but could improve solubility in nonpolar environments .

Substituent Effects at the 5-Position (Aromatic/Heteroaromatic Variants)

The 5-position substituent dictates electronic interactions and target binding. Notable analogs include:

Pyridin-4-yl vs. Pyridazinyl

- 5-(Pyridazinyl)-1,3,4-oxadiazole (, Compound 3r):

- Bioactivity : EC₅₀ = 81.46 µg/mL and MIC = 237.83 µg/mL against Xanthomonas oryzae.

- Comparison : Pyridazinyl’s additional nitrogen may enhance hydrogen bonding but reduce lipophilicity compared to pyridin-4-yl.

Pyridin-4-yl vs. Trifluoromethylpyrazole

- 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (): Physical Properties: Melting point = 77–78°C, yield = 78.4%.

Antifungal Activity

- 2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole ():

- EC₅₀ = 12.3 µg/mL against Botrytis cinerea.

- 2-(Methylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole ():

- Activity inferred to be lower due to reduced steric bulk.

- Target Compound : Predicted moderate activity, balancing allylthio’s lipophilicity and pyridin-4-yl’s π-stacking.

Anti-inflammatory Activity

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole ():

- 59.5% inhibition at 20 mg/kg, comparable to indomethacin.

- Target Compound : The pyridin-4-yl group may enhance binding to inflammatory targets like COX-2, though allylthio’s electron-donating nature could reduce potency compared to ketone-containing analogs .

Biological Activity

The compound 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure

The structural formula of this compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. In vitro assays have shown that this compound displays cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical) | 5.2 |

| MCF-7 (Breast) | 8.1 |

| A549 (Lung) | 6.5 |

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. It has shown activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 64 µg/mL |

This suggests that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in animal models. Studies indicate that it reduces pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been found to inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell cycle regulation.

- Interaction with DNA : Preliminary studies suggest that the compound may interact with DNA, leading to the induction of genotoxic effects in cancer cells .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a mouse model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The study reported an average tumor volume reduction of over 50% after four weeks of treatment .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Allylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step protocols starting with cyclization of hydrazides or thioureas. A common approach includes:

- Step 1 : Formation of a hydrazide intermediate by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate.

- Step 2 : Cyclization using carbon disulfide or thiourea derivatives to form the 1,3,4-oxadiazole core.

- Step 3 : Introduction of the allylthio group via nucleophilic substitution with allyl mercaptan under basic conditions.

Yields can vary (e.g., 68.7–83.3% in related compounds) depending on reaction temperature, solvent (e.g., DMF or THF), and catalyst (e.g., K₂CO₃) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in allylthio substitution?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Temperature modulation : Conducting reactions at 0–5°C to suppress disulfide byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion.

- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity.

- Purification : Column chromatography with hexane/ethyl acetate (7:3) effectively isolates the target compound .

Basic: What analytical techniques are essential for characterizing 1,3,4-oxadiazole derivatives?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., allylthio protons at δ 2.42–3.58 ppm, pyridinyl protons at δ 7.86–8.82 ppm).

- HRMS : Validates molecular weight (e.g., theoretical vs. observed m/z for C₁₀H₁₀N₃OS₂: 268.03).

- X-ray crystallography : Resolves crystal packing and bond angles (monoclinic system, space group P2₁/c) .

Advanced: How can discrepancies in biological activity data between similar oxadiazole derivatives be resolved?

Contradictions in fungicidal/herbicidal activity (e.g., >50% inhibition in Sclerotinia sclerotiorum vs. no activity) may stem from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance target binding vs. electron-donating groups.

- Stereoelectronic factors : Pyridinyl vs. phenyl rings alter π-π stacking with enzyme active sites.

- Assay variability : Standardize inoculum density, incubation time, and solvent controls (e.g., DMSO ≤1% v/v) .

Basic: What computational tools are used to predict the biological activity of this compound?

- Molecular docking (AutoDock/Vina) : Models interactions with targets like succinate dehydrogenase (SDH; PDB: 2FBW). Key residues (e.g., Trp173, Tyr58) form hydrogen bonds with the oxadiazole core.

- DFT calculations : Evaluate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge transfer .

Advanced: How does the allylthio group influence electronic properties for potential optoelectronic applications?

The allylthio moiety introduces:

- Extended conjugation : Enhances π-electron delocalization, reducing the HOMO-LUMO gap (~3.2 eV).

- Charge transport : Sulfur’s lone pairs improve hole/electron mobility, as seen in organic scintillators using BPBD (a related oxadiazole) .

Basic: What in vitro models assess the compound’s toxicity profile?

- Plant cell assays : Evaluate phytotoxicity using Lemna minor or Allium cepa root elongation tests.

- Invertebrate models : Daphnia magna or Artemia salina lethality assays (LC₅₀ values) .

Advanced: How can structural modifications improve target selectivity in enzyme inhibition?

- Bioisosteric replacement : Substitute pyridinyl with quinolinyl for enhanced π-stacking in hydrophobic enzyme pockets.

- Linker variation : Replace allylthio with propylthio to reduce steric clash in SDH’s ubiquinone-binding site .

Basic: What safety precautions are critical when handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 2/1).

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 3) .

Advanced: How can researchers validate contradictory data in thermal stability studies?

- DSC/TGA : Compare decomposition temperatures across studies. Discrepancies may arise from sample purity or heating rates.

- Crystallinity analysis : XRD identifies polymorphic forms affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.